Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-
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Overview
Description
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-: is an organic compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- typically involves multiple steps:
Formation of the substituted phenyl ring: This step involves the introduction of the 5-methyl-2-(2-oxopropyl) group onto the phenyl ring. This can be achieved through Friedel-Crafts acylation using appropriate reagents and catalysts.
Attachment of the butanamide backbone: The next step involves the formation of the butanamide structure, which can be achieved through amidation reactions.
Introduction of the hydroxy group: The final step involves the introduction of the hydroxy group at the 3-position of the butanamide backbone. This can be achieved through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the oxopropyl substituent can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 3-methyl-N-phenyl-
- Butanamide, 2-hydroxy-N,3,3-trimethyl-
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- is unique due to its specific substitution pattern and the presence of both hydroxy and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61564-07-6 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]butanamide |
InChI |
InChI=1S/C14H19NO3/c1-9-4-5-12(7-10(2)16)13(6-9)15-14(18)8-11(3)17/h4-6,11,17H,7-8H2,1-3H3,(H,15,18) |
InChI Key |
GLCZDYSTNCXHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)NC(=O)CC(C)O |
Origin of Product |
United States |
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